molecular formula C21H18FN3OS B313949 1-[4-(4-fluorophenyl)-5-(5-methyl-2-thienyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone

1-[4-(4-fluorophenyl)-5-(5-methyl-2-thienyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone

Cat. No.: B313949
M. Wt: 379.5 g/mol
InChI Key: YINDKLIKTDWVQF-UHFFFAOYSA-N
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Description

1-[4-(4-fluorophenyl)-5-(5-methyl-2-thienyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone is a complex organic compound that features a triazole ring, a fluorophenyl group, a methylthiophenyl group, and a phenyl group

Preparation Methods

The synthesis of 1-[4-(4-fluorophenyl)-5-(5-methyl-2-thienyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Methylthiophenyl Group: This can be done via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene derivative.

    Final Assembly: The final step involves the condensation of the triazole intermediate with an ethanone derivative to form the target compound.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[4-(4-fluorophenyl)-5-(5-methyl-2-thienyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(4-fluorophenyl)-5-(5-methyl-2-thienyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenyl)-5-(5-methyl-2-thienyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 1-[4-(4-fluorophenyl)-5-(5-methyl-2-thienyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone include:

  • 1-[4-(4-chlorophenyl)-5-(5-methylthiophen-2-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone
  • 1-[4-(4-bromophenyl)-5-(5-methylthiophen-2-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone
  • 1-[4-(4-methoxyphenyl)-5-(5-methylthiophen-2-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone

These compounds share similar core structures but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in its specific fluorophenyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C21H18FN3OS

Molecular Weight

379.5 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)-3-(5-methylthiophen-2-yl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone

InChI

InChI=1S/C21H18FN3OS/c1-14-8-13-19(27-14)21-24(17-11-9-16(22)10-12-17)20(15(2)26)23-25(21)18-6-4-3-5-7-18/h3-13,21H,1-2H3

InChI Key

YINDKLIKTDWVQF-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C2N(C(=NN2C3=CC=CC=C3)C(=O)C)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=C(S1)C2N(C(=NN2C3=CC=CC=C3)C(=O)C)C4=CC=C(C=C4)F

Origin of Product

United States

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